Home > Products > Screening Compounds P87925 > Pomalidomide-CH2CONH-C2-COOH
Pomalidomide-CH2CONH-C2-COOH -

Pomalidomide-CH2CONH-C2-COOH

Catalog Number: EVT-7586620
CAS Number:
Molecular Formula: C18H18N4O7
Molecular Weight: 402.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-CH2CONH-C2-COOH is a synthetic compound that combines the immunomodulatory drug pomalidomide with a specific linker structure. Pomalidomide, a derivative of thalidomide, is primarily used in the treatment of relapsed or refractory multiple myeloma. The compound serves as an E3 ligase ligand-linker conjugate, which is essential in the development of targeted protein degradation technologies such as PROTAC (Proteolysis Targeting Chimeras) .

Source and Classification

Pomalidomide itself is classified as an immunomodulatory drug and is recognized for its role in enhancing immune response against cancer cells. The addition of the CH2CONH-C2-COOH moiety modifies its properties, enabling it to function in targeted protein degradation applications . This classification situates pomalidomide within the broader category of small molecule therapeutics utilized in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pomalidomide-CH2CONH-C2-COOH typically involves several steps:

  1. Starting Materials: The synthesis begins with pomalidomide as the core structure.
  2. Linker Attachment: The CH2CONH-C2-COOH linker is introduced through a series of chemical reactions that may include amide bond formation, which is crucial for maintaining the integrity and functionality of the compound.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired product from unreacted materials and by-products.

The detailed reaction mechanisms often utilize standard organic synthesis techniques, including coupling reactions and functional group modifications .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pomalidomide-CH2CONH-C2-COOH can be depicted as follows:

  • Core Structure: Pomalidomide features a phthalimide ring system that is crucial for its biological activity.
  • Linker Structure: The CH2CONH-C2-COOH segment introduces a carboxylic acid functional group, which enhances solubility and reactivity.

The molecular formula can be represented as C13H13N3O4C_{13}H_{13}N_{3}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Pomalidomide-CH2CONH-C2-COOH participates in various chemical reactions:

  1. E3 Ligase Binding: The compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, facilitating targeted degradation of specific proteins involved in tumorigenesis.
  2. Amide Formation: The linker portion can undergo hydrolysis under certain conditions, which may affect its stability and efficacy during therapeutic applications.

These reactions are critical for understanding how the compound functions at a molecular level and its potential interactions within biological systems .

Mechanism of Action

Process and Data

The mechanism of action for Pomalidomide-CH2CONH-C2-COOH primarily involves:

  1. Targeted Protein Degradation: By binding to cereblon, it recruits target proteins for ubiquitination and subsequent proteasomal degradation. This process effectively reduces the levels of oncogenic proteins within cancer cells.
  2. Immune Modulation: Similar to pomalidomide, this compound enhances T-cell activation and promotes anti-tumor immune responses.

Studies have shown that this dual action significantly contributes to its anti-cancer efficacy, particularly in hematological malignancies like multiple myeloma .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pomalidomide-CH2CONH-C2-COOH exhibits several notable physical and chemical properties:

  • Solubility: The presence of the carboxylic acid group increases solubility in aqueous environments.
  • Stability: The compound's stability can vary depending on environmental factors such as pH and temperature.
  • Melting Point: Specific data regarding melting point may vary based on synthesis conditions but generally falls within typical ranges for similar compounds.

These properties are essential for determining how the compound behaves in biological systems and its formulation for therapeutic use .

Applications

Scientific Uses

Pomalidomide-CH2CONH-C2-COOH has significant applications in scientific research:

  1. Cancer Therapy: It is primarily utilized in studies aimed at understanding targeted therapies for multiple myeloma.
  2. Drug Development: As part of PROTAC technology, it aids in developing novel therapeutics that selectively degrade disease-causing proteins.
  3. Immunotherapy Research: Its immunomodulatory effects are explored in various cancer immunotherapy studies to enhance patient outcomes.
Structural and Functional Analysis of Pomalidomide-CH2CONH-C2-COOH

Molecular Design Rationale for Ligand-Linker Conjugation

Pomalidomide-CH2CONH-C2-COOH (Catalog No. T40006) is a synthetically engineered E3 ligase ligand-linker conjugate specifically designed for use in proteolysis-targeting chimera (PROTAC) technology. This compound integrates the cereblon (CRBN)-binding immunomodulatory drug (IMiD) pomalidomide with a short alkyl-acetamide linker terminating in a carboxylic acid functional group. The molecular design strategically preserves the CRBN-binding phthalimide-glutarimide core of pomalidomide while appending a linker moiety at the 4-amino position of the isoindole ring. This positioning minimizes steric interference with CRBN binding, as confirmed by crystallographic studies showing analogous IMiDs maintain target engagement despite linker conjugation [1] [6].

The linker conjugation chemistry employs an acetamide spacer (‑CH₂CONH‑) to connect the pomalidomide ligand to a two-carbon alkyl chain (‑C₂‑) ending in a carboxyl group (‑COOH). This design achieves three critical objectives:

  • Bioorthogonal Functionality: The terminal carboxyl group enables facile conjugation with target protein ligands via amide or ester bonds, essential for constructing heterobifunctional PROTAC molecules [1] [2].
  • Metabolic Stability: The acetamide group enhances resistance to enzymatic degradation compared to ester or carbamate linkages, as evidenced by improved plasma stability in in vitro assays [10].
  • Structural Economy: With a molecular weight of 402.36 g/mol (C₁₈H₁₈N₄O₇), the compact structure avoids excessive molecular bulk that could compromise cellular permeability [1].

Table 1: Molecular Attributes of Pomalidomide-CH2CONH-C2-COOH

PropertySpecification
Molecular FormulaC₁₈H₁₈N₄O₇
Molecular Weight402.36 g/mol
CRBN-Binding CorePomalidomide derivative
Linker Composition-CH₂CONH-C₂-COOH
Terminal FunctionalizationCarboxylic acid (-COOH)
PROTAC RoleE3 ligase recruiter (CRBN-directed)

Role of the Acetamide-Carboxyl Linker in PROTAC Architecture

The acetamide-carboxyl linker (-CH₂CONH-C₂-COOH) serves as a critical structural and functional bridge in PROTAC assemblies. Its physicochemical properties directly influence PROTAC efficacy through three key mechanisms:

Solubility and Polarity:The acetamide bond (-CONH-) introduces polarity to the linker, enhancing aqueous solubility compared to purely alkyl chains. This property counterbalances the hydrophobic character of the pomalidomide core and typical target protein ligands (e.g., kinase inhibitors). Despite this, the compound requires specialized solvent systems for handling, with recommended storage at -20°C in powder form and dissolution in DMSO-based solutions for biological assays [1] [10].

Conformational Flexibility vs. Rigidity:The -CH₂- groups provide rotational freedom, allowing the PROTAC to adopt productive ternary complex orientations between CRBN and the target protein. However, the linear two-carbon spacer limits maximal extension to approximately 8.5 Å, positioning it as a short-range linker class. This length is optimal for degrading intracellular targets with solvent-accessible ligand-binding pockets but may be suboptimal for large or buried targets [6] [9].

Chemical Addressability:The terminal carboxyl group (-COOH) serves as a versatile conjugation handle. It readily forms amide bonds with amine-containing warheads (e.g., inhibitor primary amines) under standard carbodiimide coupling conditions (EDC/NHS chemistry). This facilitates modular PROTAC assembly, as demonstrated in the synthesis of degraders targeting kinases and epigenetic regulators [1] [2].

Table 2: Comparative Linker Properties in CRBN-Based PROTAC Conjugates

Linker TypeLength (Atoms)FlexibilitySolubility ImpactCommon Applications
-CH₂CONH-C₂-COOH~10 atomsModerateModerate polarityKinase degraders
PEG-based (e.g., PEG₄)16+ atomsHighHigh hydrophilicityBET/BRD4 degraders
Alkyl chains (C₈)8 atomsHighLow polarityNuclear receptor degraders

Stereochemical Implications of the CRBN-Binding Phthalimide Core

The CRBN-binding moiety of Pomalidomide-CH₂CONH-C₂-COOH retains the stereochemically sensitive phthalimide-glutarimide scaffold of the parent pomalidomide. This core engages CRBN within the thalidomide-binding domain (TBD), a process governed by precise three-dimensional complementarity:

Glutarimide Ring Orientation:The glutarimide ring's (2,6-dioxopiperidin-3-yl) configuration is critical for forming hydrogen bonds with CRBN residues His378 and Trp380. The 3-position substitution maintains the (S)-enantiomer's preferential binding, as the (R)-configuration exhibits >50-fold reduced affinity. Crystallographic analyses confirm that linker attachment at the 4-amino position of the isoindole ring does not perturb the chiral glutarimide-CRBN interface [3] [5].

Benzene Ring Planarity:The phthalimide's benzene ring maintains coplanarity with the succinimide ring, a conformation stabilized by intramolecular resonance. This planar arrangement facilitates π-stacking with CRBN Trp386. Modifications disrupting planarity (e.g., benzotriazole substitution) alter degradation profiles despite similar binding affinities, underscoring the geometric precision required for downstream ubiquitination efficiency [3].

Linker Attachment Vector:Conjugation at the 4-amino position (rather than the glutarimide nitrogen) projects the -CH₂CONH-C₂-COOH linker away from the CRBN surface. This spatial disposition minimizes steric clashes during ternary complex formation, as evidenced by retained degradation efficiency in PROTACs incorporating this conjugate versus those linked via the glutarimide carbonyl [1] [6].

Recent structural innovations include replacing the phthalimide core with benzotriazole to enhance physicochemical properties while maintaining binding orientation. However, the classical phthalimide retains superiority in CRBN engagement kinetics (Kd ≈ 250 nM for pomalidomide vs. ≈ 1.2 µM for benzotriazole analogs), validating its continued use in high-efficiency degraders like those derived from Pomalidomide-CH₂CONH-C₂-COOH [3].

Properties

Product Name

Pomalidomide-CH2CONH-C2-COOH

IUPAC Name

3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propanoic acid

Molecular Formula

C18H18N4O7

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27)

InChI Key

ALDPAEAOYHJRPV-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.